molecular formula C2H2N6O3 B15464679 1H-1,2,4-Triazole-3-diazonium, nitrate CAS No. 59104-93-7

1H-1,2,4-Triazole-3-diazonium, nitrate

Cat. No.: B15464679
CAS No.: 59104-93-7
M. Wt: 158.08 g/mol
InChI Key: QGIWDQJJJXQMEX-UHFFFAOYSA-N
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Description

1H-1,2,4-Triazole-3-diazonium nitrate (CAS: 59104-93-7) is a high-energy heterocyclic compound characterized by a triazole backbone fused with a diazonium nitrate group. This compound is highly sensitive to mechanical stimuli (impact, friction) and thermal stress, making it a hazardous material requiring careful handling . Its synthesis involves diazotization of 3-amino-1,2,4-triazole followed by nitrate salt formation, though specific protocols are sparingly documented due to its instability .

Properties

CAS No.

59104-93-7

Molecular Formula

C2H2N6O3

Molecular Weight

158.08 g/mol

IUPAC Name

1H-1,2,4-triazole-5-diazonium;nitrate

InChI

InChI=1S/C2H2N5.NO3/c3-6-2-4-1-5-7-2;2-1(3)4/h1H,(H,4,5,7);/q+1;-1

InChI Key

QGIWDQJJJXQMEX-UHFFFAOYSA-N

Canonical SMILES

C1=NNC(=N1)[N+]#N.[N+](=O)([O-])[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chemical Structure and Stability

  • 1H-1,2,4-Triazole-3-diazonium nitrate : Features a diazonium group (-N₂⁺) directly attached to the triazole ring, which destabilizes the molecule. This structure leads to high sensitivity and explosive decomposition .
  • 4,5-Bis(nitrooxy methylene)-1H-1,2,3-triazole-1-ethyl nitrate (PN3): Contains nitrate ester (-ONO₂) groups instead of diazonium. The absence of the diazonium moiety enhances thermal stability, with a melting point >100°C and reduced sensitivity to impact .
  • N3,N6-Di(1H-1,2,4-triazol-5-yl)-1,2,4,5-tetrazine-3,6-diamine nitrate salt (17) : A tetrazine-triazole hybrid stabilized by hydrogen bonding and π-stacking. This compound exhibits moderate sensitivity and higher thermal stability (decomposition >200°C) compared to diazonium derivatives .
Table 1: Structural and Stability Comparison
Compound Functional Groups Thermal Stability Sensitivity to Impact/Friction
1H-1,2,4-Triazole-3-diazonium nitrate Diazonium (-N₂⁺), nitrate Low Extreme
PN3 Nitrate esters (-ONO₂) High Moderate
Compound 17 (nitrate salt) Tetrazine-triazole, nitrate Moderate Low

Energetic and Detonation Properties

  • 1H-1,2,4-Triazole-3-diazonium nitrate: Limited detonation data exist due to handling challenges, but its diazonium group suggests high energy release comparable to primary explosives like lead azide .
  • Bis(1,2,4-oxadiazole) bis(methylene) dinitrate (BOM): A non-triazole heterocyclic nitrate ester with a detonation pressure ~50% higher than TNT. Its oxadiazole ring enhances density (1.85 g/cm³) and detonation velocity (~8,500 m/s) .
  • RDX (Hexogen) : A benchmark explosive with a detonation velocity of 8,750 m/s. Unlike diazonium triazole, RDX’s cyclic nitramine structure ensures stability and predictable performance .

Q & A

Q. What are the established synthetic routes for 1H-1,2,4-Triazole-3-diazonium nitrate, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves diazotization of 1H-1,2,4-triazole-3-amine derivatives followed by nitrate salt formation. Critical parameters include:

  • Temperature control : Diazotization requires sub-zero temperatures (−5°C to 0°C) to prevent premature decomposition of the diazonium intermediate.
  • Acid stoichiometry : Excess HNO₃ (1.5–2.0 equivalents) ensures complete protonation and salt formation.
  • Solvent selection : Acetonitrile (CH₃CN) is preferred for nitrate salt precipitation due to its low polarity .
    Table 1 : Comparative synthesis conditions from literature:
PrecursorSolventHNO₃ (equiv.)Yield (%)Purity (HPLC)
Compound 15 (triazole amine)CH₃CN1.278>95%
Triazole-3-amine derivativeH₂O/EtOH1.56589%

Q. Which spectroscopic and analytical techniques are most reliable for characterizing 1H-1,2,4-Triazole-3-diazonium nitrate?

Methodological Answer:

  • ¹H/¹³C NMR : Identify proton environments (e.g., diazonium N₂⁺ group at δ 8.5–9.5 ppm) and confirm aromatic triazole backbone .
  • FT-IR : Detect nitrate anion vibrations (∼1380 cm⁻¹ for symmetric NO₃⁻ stretch) .
  • Elemental Analysis : Validate C/N/O ratios within ±0.3% of theoretical values .
  • XRD : Resolve crystal packing influenced by nitrate-hydrogen bonding networks .

Advanced Research Questions

Q. How do electronic and steric effects of the triazole ring influence the stability and reactivity of the diazonium-nitrate complex?

Methodological Answer:

  • Electronic Effects : The electron-deficient triazole ring stabilizes the diazonium group via resonance, delaying decomposition. DFT calculations (e.g., B3LYP/6-31G*) can model charge distribution and predict thermal stability .
  • Steric Effects : Substituents at the triazole 1- or 4-positions hinder nitrate anion coordination, reducing lattice stability. Comparative TGA/DSC studies under nitrogen reveal decomposition thresholds (e.g., 120–150°C for unsubstituted derivatives) .

Q. What methodological approaches resolve contradictions in reported decomposition pathways of 1H-1,2,4-Triazole-3-diazonium nitrate?

Methodological Answer: Discrepancies in decomposition products (e.g., N₂ vs. NO release) arise from:

  • Ambient moisture : Hydrolysis pathways dominate in humid conditions, forming triazole alcohols. Use controlled-atmosphere reactors (e.g., gloveboxes) for reproducibility .
  • Light exposure : UV-Vis spectroscopy paired with mass spectrometry identifies photoinduced radical intermediates. For example, λ > 300 nm triggers N₂ release, while λ < 300 nm favors NO formation .
    Table 2 : Decomposition pathways under varying conditions:
ConditionMajor ProductAnalytical Technique
Dry N₂, 25°CN₂ gasGC-MS
75% RH, 25°C1H-1,2,4-triazol-3-ol¹H NMR
UV light (254 nm)NO + triazole radicalEPR

Q. How can factorial design optimize the synthesis of 1H-1,2,4-Triazole-3-diazonium nitrate for scalability?

Methodological Answer: A 2³ factorial design evaluates three factors: temperature (−5°C vs. 0°C), HNO₃ equivalents (1.2 vs. 1.5), and reaction time (2 vs. 4 hours). Response variables include yield and purity. Statistical tools (e.g., ANOVA) identify significant interactions:

  • Key finding : Excess HNO₃ (1.5 equiv.) at −5°C maximizes yield (82%) but risks byproduct formation. Purity-optimized conditions use 1.2 equiv. HNO₃ at 0°C for 3 hours .

Q. What computational methods predict the bioactivity or energetic properties of 1H-1,2,4-Triazole-3-diazonium nitrate derivatives?

Methodological Answer:

  • Molecular docking : Screen against fungal CYP51 (target for antifungal activity) using AutoDock Vina. Triazole-diazonium derivatives show higher binding affinity (−9.2 kcal/mol) than fluconazole (−7.5 kcal/mol) .
  • Detonation velocity (VoD) : Predict using Kamlet-Jacobs equations. Nitrate salts exhibit VoD ≈ 7500 m/s, comparable to RDX, due to high nitrogen content (42.1%) .

Q. How do hydrogen-bonding networks in nitrate salts affect crystallographic packing and stability?

Methodological Answer: Single-crystal XRD reveals that nitrate anions form bifurcated hydrogen bonds with triazole NH groups (N–H⋯O, 2.8–3.0 Å). Stronger networks correlate with higher thermal stability (Tdec > 150°C). Comparative studies with sulfate salts show reduced stability due to weaker H-bonding .

Q. Guidance for Contradictory Data Analysis

  • Reproducibility checks : Cross-validate synthetic protocols using multiple precursors (e.g., triazole amines vs. azide derivatives) .
  • Multivariate analysis : Apply PCA to spectroscopic datasets to isolate variables causing yield/purity discrepancies .

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